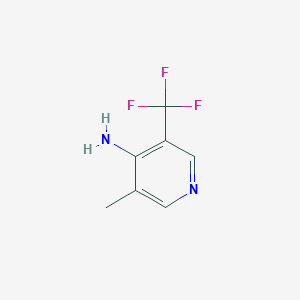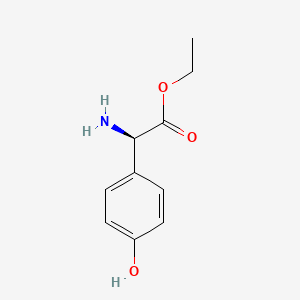
2-(1-Aminoethyl)-3-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-3-chlorophenol: is an organic compound that features a phenol group substituted with a chlorine atom at the third position and an aminoethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination of 3-chlorophenol: One common method involves the amination of 3-chlorophenol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation.
Reductive Amination: Another method involves the reductive amination of 3-chlorophenol with acetaldehyde and ammonia. This reaction is usually catalyzed by a metal catalyst such as platinum or palladium and requires hydrogen gas.
Industrial Production Methods:
Industrial production of 2-(1-Aminoethyl)-3-chlorophenol often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(1-Aminoethyl)-3-chlorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides. This reaction typically requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
2-(1-Aminoethyl)-3-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology:
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool in understanding biological pathways.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for the modification of its functional groups, enabling the design of molecules with specific biological activities.
Industry:
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with desired properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in aromatic stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with the chlorine atom at the fourth position.
2-(1-Aminoethyl)-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(1-Aminoethyl)-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
2-(1-Aminoethyl)-3-chlorophenol is unique due to the specific positioning of the chlorine atom and the aminoethyl group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications. The presence of the chlorine atom can also influence the compound’s reactivity and stability, differentiating it from its analogs.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |
Clave InChI |
VDVGTTGFYZTAJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)

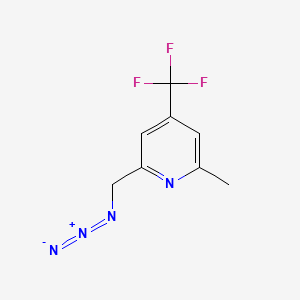
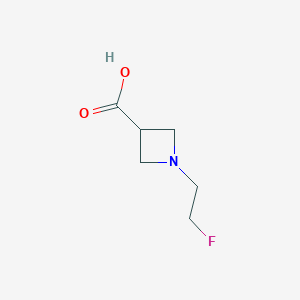
![N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride](/img/structure/B13567228.png)
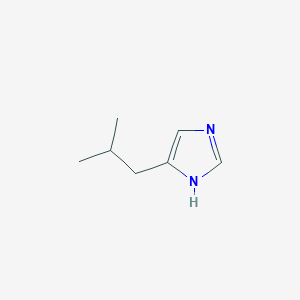
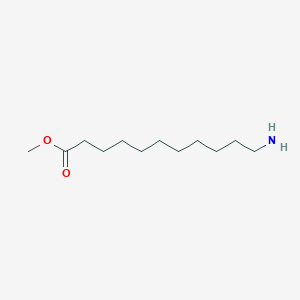
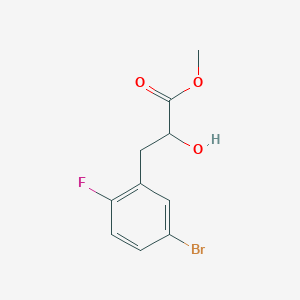
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
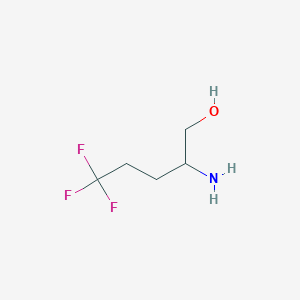
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)

